

Application Notes and Protocols for (R)-PR-924 in Preclinical Studies

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Compound of Interest

Compound Name: (R)-PR-924

Cat. No.: B10861812

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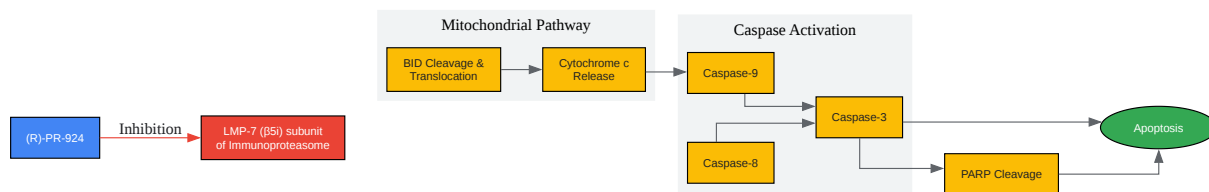
Introduction

(R)-PR-924 is a selective, irreversible inhibitor of the LMP-7 (Large Multifunctional Peptidase 7 or $\beta 5i$) subunit of the immunoproteasome. It is a tripeptide epoxyketone that demonstrates potent anti-tumor activity in preclinical models of multiple myeloma. These application notes provide detailed protocols for the dosing and administration of **(R)-PR-924** in preclinical xenograft models, based on published studies.

Mechanism of Action

(R)-PR-924 exerts its anti-cancer effects by selectively targeting the chymotrypsin-like activity of the LMP-7 subunit of the immunoproteasome. This selective inhibition leads to the induction of apoptosis in cancer cells. The downstream effects include the activation of a cascade of caspases (caspase-3, caspase-8, and caspase-9), cleavage of Poly (ADP-ribose) polymerase (PARP), and involvement of the mitochondria-mediated apoptotic pathway through the activation and translocation of the pro-apoptotic protein BID.

Signaling Pathway



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Caption: Signaling pathway of **(R)-PR-924** leading to apoptosis.

Quantitative Data Summary

The following tables summarize the dosing and formulation of **(R)-PR-924** used in preclinical in vivo studies.

Table 1: Dosing Regimen for **(R)-PR-924** in a Multiple Myeloma Xenograft Model

Parameter	Value	Reference
Drug	(R)-PR-924	[1]
Dose	6 mg/kg	[1]
Route of Administration	Intravenous (IV)	[1]
Dosing Frequency	Twice a week	[1]
Treatment Duration	3 weeks	[1]
Animal Model	SCID mice bearing MM.1S human multiple myeloma xenografts	[1]

Table 2: Formulation of **(R)-PR-924** Dosing Solution

Component	Percentage
(R)-PR-924	As required for 6 mg/kg dose
PEG 400	20%
Tween 80	0.05%
DMSO	0.07%
Double Distilled Water	79.88%

Experimental Protocols

Preparation of MM.1S Cells for In Vivo Injection

This protocol outlines the steps for preparing the human multiple myeloma cell line, MM.1S, for implantation into SCID mice.

Materials:

- MM.1S cells
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypan blue solution
- Hemocytometer or automated cell counter
- Centrifuge
- Sterile microcentrifuge tubes or conical tubes

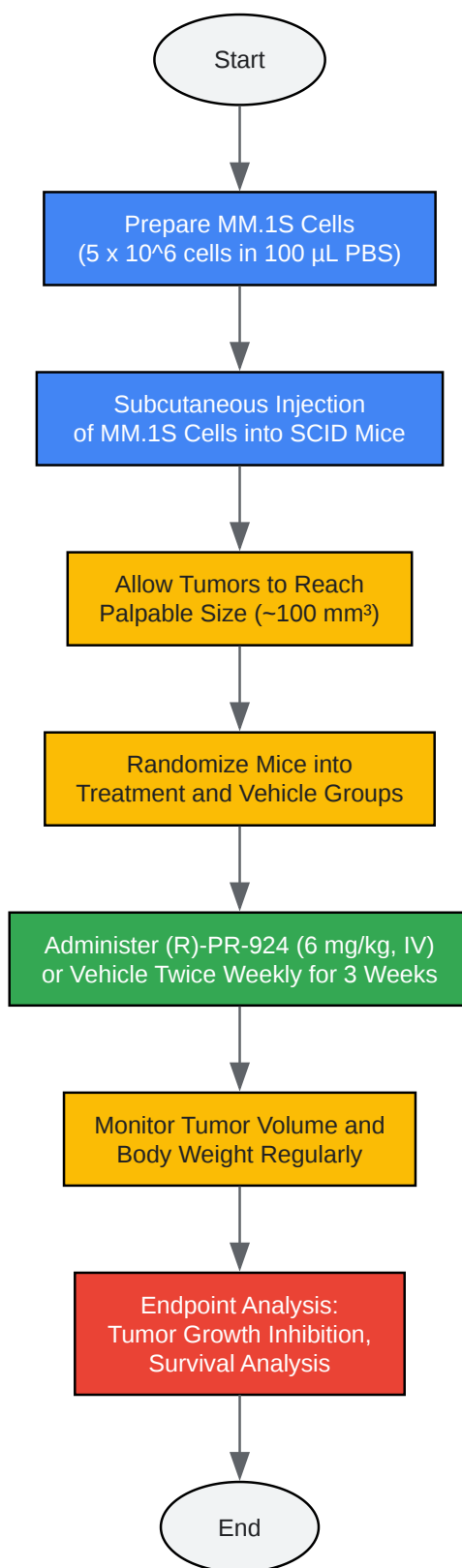
Procedure:

- Culture MM.1S cells in T-75 flasks until they reach the desired density.
- On the day of injection, harvest the cells by centrifugation at 300 x g for 5 minutes.

- Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
- Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in a known volume of sterile PBS.
- Determine the cell viability and concentration using trypan blue exclusion and a hemocytometer.
- Adjust the cell suspension volume with sterile PBS to achieve the desired concentration for injection (e.g., 5×10^6 cells per 100 μ L).
- Keep the cell suspension on ice until injection.

In Vivo Administration of (R)-PR-924 in a Mouse Xenograft Model

This protocol details the establishment of a multiple myeloma xenograft model and the subsequent administration of **(R)-PR-924**.



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Caption: Experimental workflow for in vivo efficacy studies.

Materials:

- 6-8 week old SCID mice
- Prepared MM.1S cell suspension
- **(R)-PR-924** dosing solution
- Vehicle control solution (20% PEG 400, 0.05% Tween 80, 0.07% DMSO, 79.88% ddH₂O)
- Insulin syringes with 27-30G needles
- Calipers
- Animal scale

Procedure:

- Tumor Cell Inoculation:
 - Inject 5×10^6 MM.1S cells in 100 μ L of sterile PBS subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Allow the tumors to grow until they reach a palpable size (approximately 100 mm³).
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment:
 - Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
 - Administer **(R)-PR-924** (6 mg/kg) or the vehicle control solution intravenously via the tail vein.
 - Repeat the administration twice a week for a total of 3 weeks.

- Endpoint Analysis:
 - Continue to monitor tumor volume and body weight throughout the study.
 - The primary endpoint is typically tumor growth inhibition.
 - A secondary endpoint can be survival analysis, where mice are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size).

Intravenous Tail Vein Injection Procedure

Materials:

- Mouse restrainer
- Heat lamp or warming pad
- 70% ethanol wipes
- Sterile insulin syringes (27-30G needle)
- **(R)-PR-924** or vehicle solution

Procedure:

- Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
- Place the mouse in a restrainer.
- Wipe the tail with a 70% ethanol wipe to clean the injection site and further enhance vein visibility.
- Identify one of the lateral tail veins.
- Insert the needle, bevel up, into the vein at a shallow angle.
- Slowly inject the solution (typically 100-200 μ L for a 20-25g mouse).

- If the injection is successful, there will be no resistance, and the vein will blanch. If a blister forms, the injection is subcutaneous, and the procedure should be stopped and re-attempted at a more proximal site on the tail.
- After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
- Return the mouse to its cage and monitor for any adverse reactions.

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References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
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